1-Butene, 2-bromo-
Overview
Description
1-Butene, 2-bromo- (also known as 2-bromo-1-butene) is an organic compound with the molecular formula C₄H₇Br. It is a member of the alkene family, characterized by the presence of a bromine atom attached to the second carbon of the butene chain. This compound is commonly used in organic synthesis and serves as a building block for various chemical reactions .
Mechanism of Action
. . The primary targets of this compound are not well-defined due to the lack of specific research on its biological activity.
Mode of Action
It can be inferred from its structure that it may undergo electrophilic addition reactions, similar to other alkene compounds . In such reactions, the π electrons of the alkene act as a base and extract a proton from an acid, such as HBr, forming a new bond to hydrogen and leaving the other carbon with a positive formal charge . The nucleophilic bromide anion then attacks the electrophilic carbocation to form a new carbon-bromine bond .
Biochemical Pathways
It can be inferred that it may participate in reactions involving alkenes, such as electrophilic addition .
Action Environment
The action of 2-Bromo-1-butene can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Also, it should be kept away from heat, flames, and sparks to prevent fire caused by electrostatic discharge steam .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butene, 2-bromo- can be synthesized through the bromination of 1-butene. The reaction involves the addition of bromine (Br₂) to 1-butene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via a cyclic bromonium ion intermediate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of 1-butene, 2-bromo- typically involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Butene, 2-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or cyanide (CN⁻).
Elimination Reactions: It can undergo dehydrohalogenation to form butadiene or other alkenes.
Addition Reactions: It can react with halogens (Cl₂, Br₂) to form dihalides
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Addition: Halogens in inert solvents like carbon tetrachloride.
Major Products:
Substitution: 2-buten-1-ol, 3-buten-2-ol, and 1,3-butadiene.
Elimination: Butadiene.
Addition: Vicinal dihalides.
Scientific Research Applications
1-Butene, 2-bromo- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Bromo-2-butene
- 2-Chloro-1-butene
- 2-Iodo-1-butene
Properties
IUPAC Name |
2-bromobut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXRIGBXOFKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066853 | |
Record name | 1-Butene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23074-36-4 | |
Record name | 2-Bromo-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23074-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butene, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butene, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2-bromo-1-butene be used to generate specific radical species for studying unimolecular dissociation dynamics?
A1: 2-Bromo-1-butene serves as a photolytic precursor for generating the 1-buten-2-yl radical. [] Upon irradiation with 193 nm light under collisionless conditions, the molecule undergoes C-Br bond fission, producing the 1-buten-2-yl radical with varying degrees of internal energy. [] By resolving the velocities of the radicals and their dissociation products, researchers can identify the energy thresholds for different unimolecular reaction pathways, such as C-C and C-H bond fission. [] This approach provides valuable insights into the dissociation dynamics of this radical species.
Q2: What are the advantages of employing 2-bromo-1-butene in palladium-catalyzed Suzuki cross-coupling reactions?
A2: 2-Bromo-1-butene participates effectively as an electrophilic coupling partner in palladium-catalyzed Suzuki cross-coupling reactions with primary alkylboronic acids. [] This reaction utilizes the air-stable catalyst PdCl(C3H5)(dppb) alongside Cs2CO3 as a base in toluene or xylene. [] Notably, the position of the substituent on the alkenyl bromide, whether α- or β-substituted, has minimal influence on the reaction yield. [] This method allows for the efficient synthesis of a diverse range of alkyl-substituted alkenes.
Q3: Can 2-bromo-1-butene be used in stereoselective synthesis, and what are some examples?
A3: Yes, 2-bromo-1-butene is a valuable starting material for stereoselective synthesis. For instance, it can be converted to 1-ethylethenylmagnesium bromide, which reacts with chiral boronic esters to generate enantioenriched compounds. [] A specific example involves the synthesis of (4S,6S,7S)-7-hydroxy-4,6-dimethylnonanone, the pheromone of the cigarette beetle. [] This synthesis leverages the stereoselectivity of boronic ester chemistry, highlighting the utility of 2-bromo-1-butene in constructing complex chiral molecules.
Q4: Are there any spectroscopic studies on 2-bromo-1-butene that reveal information about its structure?
A4: While the provided abstracts do not delve into specific spectroscopic data for 2-bromo-1-butene, research exists on the vibrational assignment and rotational isomerism of this molecule. [] This type of study likely utilizes techniques like infrared and Raman spectroscopy to characterize the vibrational modes of the molecule and to identify different conformations arising from rotation around the C-C single bond.
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